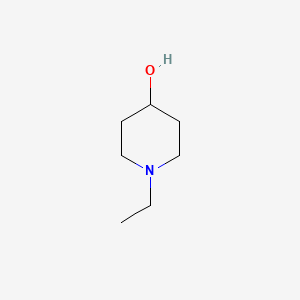

N-Ethyl-4-hydroxypiperidine

描述

The Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

The piperidine scaffold, a six-membered ring containing a nitrogen atom, is one of the most ubiquitous heterocyclic motifs in the pharmaceutical industry. researchgate.netencyclopedia.pubnih.gov Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. researchgate.netthieme-connect.com Piperidine derivatives are integral components in numerous commercially successful drugs, spanning a wide array of therapeutic classes including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netencyclopedia.pub

The significance of the piperidine scaffold lies in several key attributes:

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the creation of diverse chemical libraries with a wide range of biological activities. nih.gov

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a basic center, influencing the compound's solubility, lipophilicity, and ability to form salts, all of which are critical for drug development. thieme-connect.com The introduction of chiral centers within the piperidine scaffold can further modulate these properties and enhance biological activity and selectivity. thieme-connect.comresearchgate.net

Pharmacokinetic Profile: The incorporation of a piperidine moiety can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, contributing to improved bioavailability and reduced toxicity. thieme-connect.comresearchgate.net For instance, the presence of a piperidine ring has been linked to reduced cardiac hERG toxicity in some drug candidates. thieme-connect.comresearchgate.net

The piperidine framework is a cornerstone in the design of new therapeutic agents, with ongoing research continually uncovering new applications and synthetic methodologies. researchgate.netnih.gov

Evolution of Research on Hydroxypiperidine Derivatives

Research into hydroxypiperidine derivatives has evolved significantly, driven by the quest for novel therapeutic agents with enhanced efficacy and specificity. The introduction of a hydroxyl group onto the piperidine ring adds a new dimension of functionality, enabling hydrogen bonding interactions with biological targets and providing a site for further chemical modification. ontosight.aicymitquimica.com

Early research often focused on the synthesis and basic pharmacological screening of simple hydroxypiperidine derivatives. researchgate.netkoreascience.kracs.org Over time, with advancements in synthetic organic chemistry and a deeper understanding of drug-receptor interactions, research has shifted towards more complex and stereochemically defined hydroxypiperidine structures. cdnsciencepub.comacs.org

Key trends in the evolution of hydroxypiperidine research include:

Stereoselective Synthesis: A major focus has been the development of methods for the enantioselective synthesis of chiral hydroxypiperidine derivatives. thieme-connect.comresearchgate.netacs.org This is crucial as different stereoisomers of a drug can exhibit vastly different pharmacological activities and toxicities.

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies have been conducted to understand how modifications to the hydroxypiperidine scaffold influence biological activity. mdpi.com This includes varying the position of the hydroxyl group, the nature of the substituent on the nitrogen atom, and the introduction of other functional groups.

Target-Oriented Synthesis: Modern research often involves the rational design and synthesis of hydroxypiperidine derivatives aimed at specific biological targets, such as enzymes and receptors implicated in various diseases. mdpi.comchemimpex.com For example, hydroxypiperidine derivatives have been investigated as histamine (B1213489) H3 receptor antagonists and for their potential in treating Alzheimer's disease. mdpi.comresearchgate.net

The continuous development of new synthetic methods and a deeper understanding of the biological roles of hydroxypiperidines ensure that this class of compounds remains an active and fruitful area of medicinal chemistry research. nih.gov

Positioning N-Ethyl-4-hydroxypiperidine within Contemporary Chemical and Pharmacological Paradigms

This compound serves as a valuable and versatile building block in modern chemical synthesis and drug discovery. chembk.comcymitquimica.comlookchem.com Its specific structure, featuring an ethyl group on the nitrogen atom and a hydroxyl group at the 4-position, provides a unique combination of properties that make it an attractive starting material for the synthesis of a wide range of more complex molecules. chembk.com

The ethyl group provides a degree of lipophilicity and can influence the steric interactions of the molecule with its biological target. The 4-hydroxy group offers a key point for derivatization, allowing for the attachment of various other molecular fragments through reactions such as acylation. ect-journal.kz

In contemporary research, this compound and its derivatives are being explored in several contexts:

Intermediate in Pharmaceutical Synthesis: It is widely used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). chembk.com Its structure is a component of various experimental and established drugs.

Fragment-Based Drug Discovery: The this compound moiety can be considered a valuable fragment in fragment-based drug discovery approaches, where small, low-complexity molecules are screened for their ability to bind to a biological target.

Development of Novel Bioactive Compounds: Researchers continue to synthesize and evaluate new derivatives of this compound for a variety of potential therapeutic applications, including antimicrobial and myelostimulatory activities. ect-journal.kzkaznu.kzresearchgate.net For instance, derivatives have been studied for their effects on neurotransmitter modulation and as potential treatments for neurological disorders. chemimpex.com

The utility of this compound is underscored by its commercial availability and its frequent appearance in the scientific literature as a key synthetic intermediate. chemsrc.comchemblink.comsigmaaldrich.comachemblock.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3518-83-0 | chemsrc.comchemblink.comsigmaaldrich.comachemblock.comnist.gov |

| Molecular Formula | C7H15NO | chembk.comchemsrc.comachemblock.comnist.gov |

| Molecular Weight | 129.20 g/mol | chemsrc.comchemblink.comsigmaaldrich.comnist.gov |

| Appearance | Colorless to light yellow liquid | chembk.comsigmaaldrich.comachemblock.com |

| Boiling Point | 209.3 ± 0.0 °C at 760 mmHg | chemsrc.com |

| Melting Point | ~23-26 °C | chembk.com |

| Density | 1.0 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 95.6 ± 0.0 °C | chemsrc.comchemblink.com |

| Solubility | Freely soluble in water (368 g/L at 25 °C) and soluble in organic solvents like alcohols and ethers. | chembk.comchemblink.com |

| IUPAC Name | 1-ethylpiperidin-4-ol | chembk.comsigmaaldrich.comachemblock.comnist.gov |

Table 2: Key Research Findings on Hydroxypiperidine Derivatives

| Research Area | Key Findings | References |

| Analgesic Activity | Six substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) were synthesized and screened for analgesic activity. Halogenated derivatives showed some protection against acetic acid-induced writhing in mice. | koreascience.kr |

| Histamine H3 Receptor Antagonism | Structure-activity relationship studies of 4-hydroxypiperidine derivatives identified potent non-imidazole histamine H3 receptor antagonists. Elongating the aliphatic chain between the piperidine nitrogen and a lipophilic residue was found to impact potency. | mdpi.com |

| Antimicrobial Activity | Para-, meta-, and ortho-fluorobenzoic esters of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine were synthesized and showed antimicrobial activity against various bacterial strains and a yeast fungus. | ect-journal.kz |

| Myelostimulatory Activity | Derivatives of 1-(2-ethoxyethyl)-4-oktynyl-4-hydroxypiperidine were synthesized and their β-cyclodextrin complexes showed higher myelostimulatory activity compared to the standard drug levamisole. | researchgate.net |

| Alzheimer's Disease Research | Hybrids of 4-hydroxymethylpiperidinyl-N-benzyl-acylarylhydrazone were designed as multifunctional drug candidates for Alzheimer's disease, showing selective inhibition of cholinesterases and antioxidant activity. | researchgate.net |

Structure

2D Structure

属性

IUPAC Name |

1-ethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOJTPZHHMJMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188670 | |

| Record name | 1-Ethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-83-0 | |

| Record name | 1-Ethyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-piperidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2F8HJ4QKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways for N Ethyl 4 Hydroxypiperidine

Established Synthetic Routes to N-Ethyl-4-hydroxypiperidine and its Precursors

Traditional synthesis of this compound relies on well-documented organic transformations, including direct alkylation of the piperidine (B6355638) nitrogen and reduction of functionalized piperidine rings.

Condensation Reactions with 4-Hydroxypiperidine (B117109)

A primary and direct method for synthesizing this compound is the N-alkylation of 4-hydroxypiperidine. This reaction involves the formation of a new carbon-nitrogen bond at the secondary amine of the piperidine ring. The process typically employs an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide), in the presence of a base. researchgate.net The base, often a carbonate like potassium carbonate (K₂CO₃) or a hindered amine like N,N-diisopropylethylamine, is crucial for neutralizing the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. researchgate.net The reaction is commonly carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net

To prevent overalkylation, which would result in a quaternary ammonium (B1175870) salt, the reaction conditions must be carefully controlled. This can be achieved by the slow addition of the alkylating agent to ensure the secondary amine remains in excess. researchgate.net

| Starting Material | Reagents | Solvent | Conditions | Product |

| 4-Hydroxypiperidine | Ethyl bromide, K₂CO₃ | DMF | Room Temperature | This compound |

| 4-Hydroxypiperidine | Ethyl iodide, N,N-diisopropylethylamine | Acetonitrile | Room Temperature | This compound |

Reduction of Substituted Piperidine Derivatives

An alternative strategy involves the reduction of a suitable N-substituted piperidine precursor. A common precursor is 1-acetyl-4-hydroxypiperidine. The amide group can be reduced to the corresponding ethyl amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This method is effective but requires anhydrous conditions due to the high reactivity of the hydride reagent.

Another important pathway is the reduction of 1-ethyl-4-piperidone (B1582495). The ketone functional group at the C4 position is reduced to a hydroxyl group to yield the final product. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a widely used reagent for this purpose due to its selectivity for ketones and aldehydes. The reaction is generally high-yielding and proceeds under mild conditions. dtic.milgoogle.com

| Precursor | Reducing Agent | Solvent | Product |

| 1-Acetyl-4-hydroxypiperidine | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether/THF | This compound |

| 1-Ethyl-4-piperidone | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | This compound |

Reductive amination also serves as a powerful method. This one-pot procedure involves the reaction of 4-hydroxypiperidine with acetaldehyde (B116499) in the presence of a reducing agent. The initial reaction forms an unstable enamine or iminium ion intermediate, which is then immediately reduced to the N-ethyl product. A particularly effective reagent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild and selective for the iminium ion over the aldehyde, minimizing side reactions. nih.govharvard.edu

Synthesis from 4-Piperidone (B1582916) Hydrochloride Hydrate (B1144303)

Using 4-piperidone hydrochloride hydrate as a starting material provides a versatile, multi-step route to this compound. organic-chemistry.org The synthesis typically proceeds in two key stages:

N-Ethylation of 4-Piperidone : The first step is the introduction of the ethyl group onto the nitrogen atom. The hydrochloride salt is first neutralized to the free base, 4-piperidone. This is then reacted with an ethylating agent, such as bromoethane, in the presence of a base like sodium carbonate. The reaction is often heated to ensure a reasonable reaction rate, yielding 1-ethyl-4-piperidone. chemicalbook.com

Reduction of the Ketone : The resulting 1-ethyl-4-piperidone is then subjected to reduction. As described previously, sodium borohydride is an efficient reagent for converting the ketone at the C4 position into the secondary alcohol, affording the final this compound. google.com

This pathway is advantageous as 4-piperidone hydrochloride hydrate is a commercially available and stable starting material. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are applicable to the synthesis of this compound and its derivatives, offering milder reaction conditions and novel reaction pathways.

Palladium-Catalyzed Reactions in Piperidine Derivatives

Palladium catalysis has become a powerful tool for C-N bond formation, including the N-alkylation of amines. rsc.orgchemrxiv.org Palladium-catalyzed N-alkylation reactions can proceed via several mechanisms, including the "borrowing hydrogen" methodology. chemrxiv.org In this process, a palladium catalyst temporarily removes hydrogen from a primary alcohol (like ethanol) to form an aldehyde in situ. This aldehyde then reacts with the amine (4-hydroxypiperidine) to form an iminium ion, which is subsequently reduced by the palladium hydride species that had been holding the hydrogen. This method is highly atom-economical as it avoids the use of pre-formed alkylating agents and generates water as the only byproduct.

While direct application to this compound synthesis is a specific case, the broader utility of palladium catalysis for N-alkylation of a wide range of amines with alcohols is well-established, suggesting its feasibility for this transformation under optimized conditions. chemrxiv.org These reactions often utilize palladium nanoparticles or complexes supported on materials like silica (B1680970) or charcoal. chemrxiv.org

| Amine | Alkylating Agent Source | Catalyst System | Methodology |

| 4-Hydroxypiperidine | Ethanol | Pd/C or other Pd complexes | Borrowing Hydrogen |

Enantioselective Synthesis Strategies

It is important to note that this compound is an achiral molecule due to a plane of symmetry passing through the nitrogen atom and the C4-carbon. Therefore, enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is not directly applicable to the final product itself.

However, enantioselective strategies are critically important in the synthesis of substituted piperidine derivatives where chirality is a factor, for instance, if additional substituents are present at other positions on the piperidine ring. nih.gov Asymmetric synthesis of substituted 4-hydroxypiperidines can be achieved through various methods, including:

Chiral Auxiliaries : Attaching a chiral auxiliary to the nitrogen or another part of the precursor molecule can direct the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis : Using chiral catalysts, such as enzymes or chiral metal complexes, can facilitate stereoselective reductions of prochiral ketones (e.g., substituted 1-ethyl-4-piperidones) or stereoselective cyclization reactions. For example, ketoreductase enzymes can be used for the asymmetric reduction of N-protected 3- or 4-piperidones to yield chiral hydroxypiperidines.

Aza-Prins Cyclization : This reaction can be rendered diastereoselective to produce specific stereoisomers of substituted 4-hydroxypiperidines. rsc.org

These strategies are fundamental for producing chiral analogues of this compound, which are often explored in medicinal chemistry to investigate structure-activity relationships. nih.gov

Novel and Emerging Synthetic Strategies for this compound Analogues

The construction of the piperidine scaffold, a core structure in many pharmaceuticals, has been the subject of extensive research. Modern synthetic chemistry has moved towards more efficient, selective, and environmentally benign methods for creating this compound and its derivatives.

Electro-reductive Cyclization Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for constructing piperidine rings. Electro-reductive cyclization has been successfully employed for the synthesis of piperidine and pyrrolidine (B122466) derivatives from readily available imines and terminal dihaloalkanes. beilstein-journals.org This method avoids the use of expensive or toxic reagents and catalysts. beilstein-journals.org

The reaction mechanism involves the initial one-electron reduction of a substrate imine at the cathode to generate a stable radical anion. This is followed by a nucleophilic attack of the radical anion on a terminal dihaloalkane, forming a radical intermediate. A subsequent one-electron reduction yields an anion, which then undergoes intramolecular cyclization to form the piperidine ring. beilstein-journals.org

The use of electrochemical flow microreactors has been shown to significantly improve the efficiency of this process compared to conventional batch-type reactions. beilstein-journals.org The large specific surface area of the microreactor facilitates the efficient reduction of the substrate. beilstein-journals.org This technology allows for the synthesis of piperidine derivatives on a preparative scale with continuous electrolysis. beilstein-journals.org The addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can suppress the formation of byproducts, leading to good yields of the desired cyclized products. beilstein-journals.org

| Product | Reaction Type | Yield | Reaction Time |

|---|---|---|---|

| 1,2-diphenylpiperidine | Flow Microreactor | Good | ~1 hour |

| 1,2-diphenylpiperidine | Batch Reactor | Lower | Longer |

Intramolecular Aziridine (B145994) Ring Expansion

The ring expansion of aziridines represents a powerful strategy for synthesizing substituted piperidines. This method leverages the ring strain of the three-membered aziridine ring, which can be activated to undergo nucleophilic attack and expansion to a six-membered piperidine ring. The process often proceeds through a transient bicyclic aziridinium (B1262131) salt intermediate.

Activation of the aziridine nitrogen, for example by N-alkylation, facilitates the formation of an aziridinium ion. This intermediate can then be opened by an intramolecular nucleophile, leading to the formation of the larger piperidine ring. The regioselectivity of the ring-opening is a key aspect of this method, allowing for controlled synthesis of specific isomers. whiterose.ac.uk

Cyclo-hydrocarboxylation Techniques

Cyclo-hydrocarboxylation and related carbonylative cyclization reactions are advanced methods for constructing heterocyclic rings, including piperidines. These reactions involve the incorporation of carbon monoxide (CO) into an unsaturated substrate in the presence of a catalyst, typically a transition metal complex, followed by cyclization. While specific examples for the direct synthesis of this compound via this method are not prevalent in recent literature, the general principles are applicable to its analogues.

The process generally involves the reaction of an amino-alkene or a related substrate with carbon monoxide and a hydrogen source (like H₂ or an alcohol). The catalyst facilitates the addition of a hydrogen and a carboxyl group (or its derivative) across the double bond, followed by an intramolecular condensation or amination step that closes the ring to form the piperidinone, which can be subsequently reduced to the corresponding hydroxypiperidine. The choice of catalyst and ligands is crucial for controlling the regioselectivity and stereoselectivity of the carbonylation and cyclization steps.

Intramolecular Michael Additions

The intramolecular aza-Michael addition is a fundamental and widely used reaction for the synthesis of piperidine rings. nih.gov This reaction involves the cyclization of a substrate containing both an amine nucleophile and an α,β-unsaturated carbonyl moiety (the Michael acceptor). nih.gov The reaction proceeds via the nucleophilic attack of the amine onto the β-carbon of the unsaturated system, forming a new carbon-nitrogen bond and closing the ring.

This method is highly effective for synthesizing polysubstituted piperidines, and the stereochemical outcome can often be controlled through the use of chiral catalysts or by substrate-controlled diastereoselectivity. nih.gov For the synthesis of 4-hydroxypiperidine analogues, the starting material can be designed such that the cyclization precursor already contains the necessary oxygen functionality or a group that can be easily converted to a hydroxyl group after cyclization.

One-Pot and Cascade Reactions

One-pot and cascade reactions have emerged as highly efficient strategies for the synthesis of complex molecules like piperidines from simple starting materials. researchgate.net These approaches combine multiple reaction steps into a single operation without isolating intermediates, which improves atom economy, reduces waste, and saves time and resources. researchgate.net

Multicomponent reactions (MCRs) are a powerful subset of one-pot reactions. For instance, a four-component reaction can be designed to assemble piperidone scaffolds, which are precursors to hydroxypiperidines. researchgate.net Such a process can involve the in-situ generation of a reactive diene followed by a Diels-Alder cycloaddition in a single operation, allowing for high levels of skeletal, functional, and stereochemical diversity in the final products. researchgate.net Another approach involves the cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium, often accelerated by microwave irradiation. organic-chemistry.org

Regioselective and Stereoselective Synthesis of this compound and its Stereoisomers

Achieving high levels of regioselectivity and stereoselectivity is a primary goal in the synthesis of substituted piperidines like this compound. The spatial arrangement of substituents on the piperidine ring is critical for its biological activity, making the control of stereochemistry paramount.

Regioselectivity refers to the control of which atoms form new bonds. In methods like aziridine ring expansion, the regioselectivity of the nucleophilic attack on the aziridinium ion determines the final substitution pattern of the piperidine product. whiterose.ac.uk Similarly, in aza-Prins cyclizations, the reaction between an N-tosyl homoallylamine and a carbonyl compound can be directed to yield specific trans-2-substituted-4-halopiperidines with high regioselectivity. organic-chemistry.org

Stereoselectivity involves controlling the three-dimensional orientation of the atoms. This can be achieved through various strategies:

Catalyst-controlled synthesis: Chiral catalysts, including metal complexes with chiral ligands or organocatalysts, can induce high enantioselectivity. nih.gov For example, a nickel catalyst with a chiral P-O ligand has been used for the highly enantioselective intramolecular hydroalkenylation of 1,6-ene-dienes to form six-membered N-heterocycles. nih.gov

Substrate-controlled synthesis: The inherent chirality of the starting material can direct the stereochemical outcome of the cyclization.

Aza-Prins Cyclization: This powerful C-C and C-N bond-forming reaction can be highly diastereoselective, allowing for the synthesis of cis-4-hydroxypiperidines bearing a tetrasubstituted carbon stereocenter at the C4 position.

A notable example of stereoselective synthesis is the diastereoselective preparation of polysubstituted N-hydroxypiperidines through the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone. ajchem-a.com This approach yields the N-hydroxypiperidine product as a racemate of a single diastereomer, demonstrating excellent control over the relative stereochemistry. ajchem-a.com

| Method | Key Feature | Stereochemical Outcome |

|---|---|---|

| Intramolecular Hydroalkenylation | Chiral Nickel Catalyst | Highly Enantioselective |

| Aza-Prins Cyclization | Substrate-controlled | Diastereoselective (cis-products) |

| Intramolecular Reductive Cyclization | Monoxime of 1,5-diketone | Single Diastereomer |

Control over Hydroxyl Group Orientation

The reduction of the prochiral ketone, N-ethyl-4-piperidone, yields this compound as a mixture of two diastereomers: cis and trans. The orientation of the hydroxyl group relative to the ethyl group on the nitrogen atom is determined by the stereochemical course of the reduction. The piperidine ring adopts a chair conformation, and the hydroxyl group can be in either an axial or an equatorial position. The trans isomer, with the equatorial hydroxyl group, is generally the thermodynamically more stable product. In contrast, the cis isomer features an axial hydroxyl group.

The stereoselectivity of the reduction is highly dependent on the reducing agent employed. Bulky hydride reagents tend to favor the formation of the cis isomer through axial attack on the carbonyl group, while smaller hydride reagents typically lead to the trans isomer via equatorial attack.

Influence of Reducing Agent on Diastereoselectivity:

| Reducing Agent | Predominant Isomer | Hydroxyl Group Orientation |

| Sodium Borohydride (NaBH₄) | trans | Equatorial |

| Lithium Aluminum Hydride (LiAlH₄) | trans | Equatorial |

| L-Selectride® | cis | Axial |

| K-Selectride® | cis | Axial |

This control is crucial in synthetic chemistry as the biological activity and physical properties of the final molecule can be significantly influenced by the stereochemistry of the hydroxyl group. For instance, studies on related 4-hydroxypiperidine derivatives have shown that the orientation of the hydroxyl group can affect binding to biological targets. rsc.org

Diastereoselective and Enantioselective Approaches

Beyond simple diastereocontrol, advanced methods have been developed to achieve high levels of enantioselectivity in the synthesis of substituted 4-hydroxypiperidines. These approaches are vital for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Diastereoselective Methods: Highly diastereoselective syntheses of cis-4-hydroxypiperidines have been achieved through methods like the aza-Prins cyclization. rsc.org While not a direct reduction of a pre-formed piperidone, this strategy constructs the ring with inherent stereocontrol, leading to specific diastereomers.

Enantioselective Approaches: The enantioselective reduction of N-substituted-4-piperidones is a primary strategy for accessing chiral this compound. This is typically accomplished using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the carbonyl group.

Asymmetric hydrogenation using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is a powerful technique. These catalysts create a chiral environment around the ketone, directing the hydrogenation to one face preferentially, resulting in a high enantiomeric excess (ee) of one enantiomer.

Another approach involves enzymatic reductions, where keto-reductase enzymes exhibit high levels of both chemo- and enantioselectivity under mild reaction conditions. Furthermore, kinetic resolution of racemic mixtures of related piperidine derivatives has been achieved using lipase-catalyzed reactions, offering another route to enantioenriched products. acs.org

Research into organocatalysis has also provided novel, metal-free methods for the enantioselective synthesis of related chiral piperazine (B1678402) and morpholine (B109124) structures, and these principles can be extended to piperidine synthesis. nih.gov These methods allow for the preparation of specific enantiomers by selecting the appropriate (R)- or (S)-enantiomer of the organocatalyst. nih.gov

Advanced Spectroscopic and Analytical Characterization of N Ethyl 4 Hydroxypiperidine in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Ethyl-4-hydroxypiperidine, providing precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the ethyl group and the piperidine (B6355638) ring protons. guidechem.comchemicalbook.com The ethyl group protons manifest as a quartet for the methylene (B1212753) group (-CH₂-) adjacent to the nitrogen and a triplet for the terminal methyl group (-CH₃), a result of spin-spin coupling. The protons on the piperidine ring present more complex multiplets due to their diastereotopic nature (axial and equatorial positions), with signals for the protons at the C2/C6, C3/C5, and C4 positions. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

A representative analysis of the ¹H NMR spectrum provides the following assignments chemicalbook.com:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH-OH (C4-H) | ~3.61 | Multiplet |

| -N-CH₂- (Piperidine Ring, C2/C6-H) | ~2.79 | Multiplet |

| -N-CH₂-CH₃ (Ethyl Group) | ~2.39 | Quartet |

| Piperidine Ring (C3/C5-H, equatorial) | ~1.88 | Multiplet |

| Piperidine Ring (C3/C5-H, axial) | ~1.60 | Multiplet |

| -CH₂-CH₃ (Ethyl Group) | ~1.08 | Triplet |

| -OH | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Complementing the proton data, ¹³C NMR spectroscopy identifies the distinct carbon environments in the molecule. This compound contains six unique carbon signals. The carbon attached to the hydroxyl group (C4) is found in the range typical for a secondary alcohol. The carbons adjacent to the nitrogen (C2, C6, and the ethyl methylene carbon) are shifted downfield due to the electronegativity of the nitrogen atom. The terminal methyl carbon of the ethyl group appears at the highest field (lowest ppm value).

Expected chemical shift assignments for the carbon atoms are detailed below guidechem.com:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (-CH-OH) | 65-70 |

| C2/C6 (-N-CH₂-) | 50-55 |

| Ethyl (-N-CH₂-) | 45-50 |

| C3/C5 (-CH₂-) | 30-35 |

| Ethyl (-CH₃) | 10-15 |

Note: These are predicted values based on typical chemical shift ranges.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are crucial for identifying the functional groups and characterizing the bonding arrangements within this compound.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. nist.gov A prominent, broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group, with its breadth resulting from hydrogen bonding. The region between 3000 and 2800 cm⁻¹ is dominated by strong absorptions corresponding to the symmetric and asymmetric C-H stretching vibrations of the piperidine ring and the ethyl group. The C-O stretching vibration of the secondary alcohol typically appears as a strong band in the 1100-1050 cm⁻¹ region. The C-N stretching of the tertiary amine is generally observed in the 1250-1020 cm⁻¹ range.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. While specific experimental FT-Raman data for this compound is not widely published, analysis of the parent compound 4-hydroxypiperidine (B117109) provides a strong basis for expected vibrational modes. nih.gov The C-H stretching vibrations are also prominent in the Raman spectrum. The symmetric stretching of the piperidine ring is often a strong and sharp band. Raman spectroscopy is particularly useful for observing skeletal vibrations of the ring structure, which appear in the fingerprint region below 1500 cm⁻¹.

A combined summary of key vibrational modes is presented below:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3400-3200 | FT-IR |

| C-H Stretch (Aliphatic) | 3000-2850 | FT-IR, FT-Raman |

| C-N Stretch | 1250-1020 | FT-IR |

| C-O Stretch | 1100-1050 | FT-IR |

| CH₂ Bend | 1485-1445 | FT-IR |

| Ring Vibrations | < 1300 | FT-IR, FT-Raman |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways, which can aid in structural confirmation. The compound has a molecular weight of approximately 129.20 g/mol . chemscene.com In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 129. nist.govnist.gov

The fragmentation of this compound is guided by the presence of the tertiary amine and the hydroxyl group. A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage leads to the formation of a stable, resonance-stabilized iminium cation. Loss of a methyl radical ([M-15]⁺) or an ethyl radical ([M-29]⁺) from the N-substituent are also common fragmentation patterns. Another possible fragmentation is the loss of a water molecule ([M-18]⁺) from the molecular ion.

Key fragments and their proposed origins are listed in the following table:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - H₂O]⁺ | Loss of water |

| 100 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of ethyl radical |

| 84 | [C₅H₁₀N]⁺ | Ring cleavage and rearrangement |

| 71 | [C₄H₉N]⁺ | Alpha-cleavage with ring opening |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. In this method, the compound is first separated from other components in a gas chromatograph before being ionized and fragmented in the mass spectrometer.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments. The electron ionization (EI) mass spectrum of this compound is available in spectral databases such as that of the National Institute of Standards and Technology (NIST). nist.gov The fragmentation pattern is consistent with the structure of an N-alkylated piperidinol. Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org This involves the cleavage of the C-C bond next to the nitrogen, leading to the formation of a stable iminium ion. For this compound, this results in characteristic fragments that are key to its identification.

Key fragmentation data from its mass spectrum provides definitive structural confirmation.

Interactive Table: Key Mass Fragments of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Identity | Significance |

|---|---|---|

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ | Loss of a methyl group |

| 71 | [C₄H₉N]⁺ | Fragment from piperidine ring cleavage |

| 58 | [C₃H₈N]⁺ | Iminium ion from alpha-cleavage |

| 44 | [C₂H₆N]⁺ | Iminium ion fragment |

Electrochemical Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The structure of this compound, being a saturated aliphatic amine and alcohol, lacks conjugated π-systems, which are the typical chromophores that absorb in the near-UV and visible regions of the spectrum. msu.edu

Therefore, the electronic transitions possible for this compound are of two main types:

n → σ* (non-bonding to sigma antibonding): The lone pairs of electrons on the nitrogen and oxygen atoms can be excited to an antibonding sigma orbital. These transitions are characteristic of saturated compounds containing heteroatoms. quimicaorganica.org They typically occur at wavelengths below 200 nm, in the far-UV region. quimicaorganica.org

σ → σ* (sigma to sigma antibonding): The excitation of an electron from a C-C, C-H, C-N, or C-O bonding sigma orbital to its corresponding antibonding orbital. These transitions require very high energy and thus occur at very short wavelengths, typically below 150 nm. quimicaorganica.orgmasterorganicchemistry.com

Due to the high energy required for these transitions, this compound does not absorb light in the standard analytical UV-Vis range (200-800 nm) and is colorless. masterorganicchemistry.com Its UV-Vis spectrum is therefore of limited use for routine quantification but is informative in confirming the absence of absorbing impurities.

Interactive Table: Possible Electronic Transitions for this compound

| Type of Transition | Orbitals Involved | Expected Wavelength Range |

|---|---|---|

| n → σ* | Lone pair (N, O) → σ* (C-N, C-O) | ~175-200 nm |

| σ → σ* | σ (C-C, C-H, C-N) → σ* | < 150 nm |

Chromatographic Methods in Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

There is limited specific information in the published scientific literature detailing validated High-Performance Liquid Chromatography (HPLC) methods for the routine analysis of this compound. As the compound lacks a strong chromophore, detection using standard UV detectors would be challenging unless performed at very low wavelengths (e.g., < 210 nm). Alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) could be employed for its analysis.

Gas Chromatography (GC) is a standard and effective method for the purity assessment and quantification of this compound, owing to its volatility. The purity of commercially available this compound is often specified based on GC analysis. sigmaaldrich.com

The method typically involves injecting a solution of the compound into a gas chromatograph equipped with a capillary column (e.g., with a diphenyl dimethyl polysiloxane stationary phase) and a Flame Ionization Detector (FID). researchgate.netasianpubs.org The FID is sensitive to organic compounds and provides a response proportional to the mass of the analyte, allowing for accurate quantification. Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. For certain applications, derivatization of the hydroxyl group may be performed to improve peak shape and thermal stability, though direct injection is also feasible. oup.com

Computational Chemistry and Molecular Modeling Studies of N Ethyl 4 Hydroxypiperidine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For N-Ethyl-4-hydroxypiperidine, DFT calculations would provide a foundational understanding of its stability and reactivity. However, specific DFT analyses for this compound are not readily found in published scientific literature.

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. nih.gov This analysis, typically performed using DFT methods, reveals the charge transfer interactions that can occur within the molecule. researchgate.net While specific calculated values for this compound are not documented in the reviewed literature, a typical output of such an analysis is presented conceptually in the table below.

| Parameter | Conceptual Value (eV) | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | - | Represents electron-donating ability |

| ELUMO (Energy of LUMO) | - | Represents electron-accepting ability |

| Energy Gap (ΔE = ELUMO - EHOMO) | - | Indicates chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to identify its reactive sites. deeporigin.com The map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions. researchgate.net Typically, electron-rich areas with a negative potential, which are susceptible to electrophilic attack, are colored red. researchgate.net In contrast, electron-deficient regions with a positive potential, prone to nucleophilic attack, are colored blue. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine (B6355638) ring due to their lone pairs of electrons. Positive potentials (blue) would be expected around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon skeleton. Although this is a standard computational analysis, a specific, published MEP map for this compound was not identified in the reviewed sources.

Molecular Dynamics (MD) Simulations of this compound and its Interactions

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com It provides a dynamic view of molecular behavior, offering insights into conformational changes, molecular stability, and interactions with surrounding molecules, such as solvents or biological macromolecules. mdpi.com An MD simulation of this compound could reveal how the piperidine ring and its substituents move and flex, how the molecule interacts with water or other solvents through hydrogen bonding, and how it might bind to a biological target. Despite its utility, specific MD simulation studies focusing on this compound are not available in the surveyed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are invaluable in fields like drug discovery for predicting the activity of new compounds.

While no QSAR or QSPR studies have been specifically published for this compound, research on related piperidine derivatives illustrates the application of these powerful predictive techniques. Such studies help identify the key structural features that influence a molecule's function. nih.govtandfonline.comnih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and steric and electrostatic properties. A statistical model is built to predict the activity of novel compounds based on these fields.

To illustrate this method, a CoMFA study on piperidine-based analogues of cocaine analyzed their binding to the dopamine (B1211576) transporter (DAT). nih.govacs.org The resulting models demonstrated a strong correlation between the compounds' activity and their steric and electrostatic fields, indicating that both types of interactions are crucial for binding. nih.govacs.org The contour maps generated from the CoMFA model provided a visual guide for designing new DAT inhibitors with potentially improved therapeutic properties. acs.org

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Steric Contribution | Electrostatic Contribution |

|---|---|---|---|---|

| Model 1 | 0.828 | 0.997 | 0.621 | 0.379 |

| Model 2 | 0.849 | 0.993 | 0.493 | 0.507 |

This table is for illustrative purposes based on studies of related piperidine derivatives and does not represent data for this compound.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another advanced 3D-QSAR method that extends the principles of CoMFA. In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. This provides a more comprehensive understanding of the molecular features that govern activity.

For example, a 3D-QSAR study on a series of piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors utilized both CoMFA and CoMSIA models. researchgate.net The CoMSIA model revealed the significant impact of steric, electrostatic, and hydrophobic properties on the inhibitory potency of these compounds. researchgate.net By combining the insights from CoMSIA with molecular docking, researchers were able to build a reliable model to guide the design of new, more potent ALK inhibitors for cancer therapy. researchgate.net This demonstrates how CoMSIA can offer a more detailed picture of the structure-activity relationship, though it must be emphasized that this is an example from related compounds and not specific to this compound.

Docking Studies for Ligand-Target Interactions

No studies were found that performed molecular docking of this compound with any specific biological target. As such, there is no data on its binding affinities, interaction modes (such as hydrogen bonds or hydrophobic interactions), or potential biological targets.

Conformational Analysis and Stereochemical Preferences

Similarly, there is a lack of published research on the conformational analysis of this compound. This includes detailed studies on its low-energy conformations, the orientation of the ethyl and hydroxyl groups, and the stereochemical preferences of the piperidine ring.

Pharmacological Research and Biological Activities of N Ethyl 4 Hydroxypiperidine Derivatives

Role as a Synthetic Intermediate for Bioactive Compounds

The utility of N-Ethyl-4-hydroxypiperidine in organic synthesis is primarily due to its bifunctional nature. The tertiary amine and the secondary alcohol groups provide reactive sites for building more complex molecular architectures. The ethyl group on the nitrogen influences the compound's basicity and lipophilicity, which can be crucial for the pharmacokinetic properties of the final active molecule.

Precursor to Pharmaceuticals

This compound is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The piperidine (B6355638) ring is a privileged structure found in many approved drugs. This compound serves as a key intermediate in the production of various therapeutic agents, including potent analgesics. google.com For instance, derivatives of 4-hydroxy-piperidine are crucial intermediates for creating highly active, morphine-like analgesics. google.com The fundamental structure of this compound is incorporated into novel classes of opioid analgesics and anesthetic agents related to fentanyl. nih.gov

Building Block for Biologically Active Molecules

Beyond established pharmaceuticals, this compound is a foundational component for a diverse range of new biologically active molecules. Its structure allows for the synthesis of compounds targeting various physiological systems. Research has demonstrated its use in creating derivatives with potential applications in treating central nervous system disorders, inflammation, and microbial infections. The ability to modify both the hydroxyl and the N-ethyl groups allows chemists to fine-tune the properties of the resulting molecules to achieve desired biological effects.

Investigations into Potential Pharmacological Activities

While often used as a structural component, derivatives synthesized from the this compound scaffold have been the subject of direct pharmacological investigation. These studies aim to understand how modifications to this core structure influence interactions with biological targets and modulate physiological responses.

Interactions with Biological Targets: Enzymes, Receptors, Ion Channels

Research has shown that N-substituted 4-hydroxypiperidine (B117109) derivatives can interact with various biological targets with high specificity.

Receptor Antagonism: A significant area of research has been in the development of receptor antagonists.

Opioid Receptors: N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines have been identified as a class of pure opioid receptor antagonists. nih.gov These compounds have a high affinity for the μ-opioid receptor, which is critical for mediating the effects of opioids. Their antagonist activity makes them valuable for research into opioid-induced side effects, such as gastrointestinal dysfunction. nih.gov

Histamine (B1213489) H3 Receptors: Substituted 4-piperidinol cores are also potent antagonists of the human histamine H3 receptor. sigmaaldrich.comchemicalbook.com The development of these antagonists is a key interest for treating various neurological disorders. mdpi.com

Analgesic Activity: In studies of new phencyclidine derivatives, 4-piperidinol compounds have demonstrated significant analgesic effects in animal models. nih.gov Furthermore, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at the nitrogen, were synthesized and shown to exhibit significant analgesic activity. nih.gov

Table 1: Examples of Pharmacological Activity of N-Substituted 4-Hydroxypiperidine Derivatives

| Derivative Class | Biological Target | Pharmacological Effect |

|---|---|---|

| N-Substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidines | μ-Opioid Receptor | Pure Antagonism nih.gov |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Not Specified | Analgesic & Hypotensive nih.gov |

| Substituted 4-piperidinols | Histamine H3 Receptor | Potent Antagonism sigmaaldrich.com |

Modulation of Physiological Processes

The interaction of this compound derivatives with specific biological targets translates into the modulation of broader physiological processes.

Pain Perception: As demonstrated in multiple studies, derivatives containing the N-substituted 4-hydroxypiperidine core can significantly alter pain perception. Their action as analgesics is a key area of investigation, with some compounds showing efficacy in thermal pain models. nih.govnih.gov

Blood Pressure Regulation: Certain N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been observed to cause a reduction in blood pressure in normotensive rats, indicating an effect on the cardiovascular system. nih.gov

Gastrointestinal Function: The development of peripherally selective μ-opioid receptor antagonists from this chemical class is aimed at mitigating the inhibitory effects of narcotics on gastrointestinal function without impacting central pain relief. nih.gov

Applications in Drug Discovery and Development

The versatility and established synthetic routes involving this compound make it a highly relevant molecule in the drug discovery and development pipeline. Its use as a scaffold allows for the creation of large compound libraries for screening against new biological targets.

Direct anti-tuberculosis screening of compound libraries identified a novel piperidinol structure with promising activity, leading to the synthesis of an optimization library to establish a structure-activity relationship. nih.gov This highlights the role of the piperidinol core, including N-substituted variants, in identifying novel hits for further development. The incorporation of the 4-phenylpiperidine (B165713) pharmacophore, a feature related to the this compound structure, into other molecules has led to new classes of potent analgesic and anesthetic agents. nih.gov This strategy of "scaffold hopping" or incorporating known pharmacophores is a common and effective tactic in modern medicinal chemistry to generate new drug candidates with favorable pharmacological profiles.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fentanyl |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine |

| N-methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine |

| 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol |

| 4-phenylpiperidine |

| 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N- phenylpropionamido)piperidine |

| Alfentanil |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol |

Scaffolds for Central Nervous System (CNS) Modulators

Derivatives of N-substituted piperidines have been extensively investigated for their potential to modulate the central nervous system, showing promise in the treatment of complex neurological and psychiatric disorders. The this compound scaffold is a key component in the development of novel CNS-active agents, particularly in the context of Alzheimer's disease and other neurodegenerative conditions.

Research into N-(2-(piperidine-1-yl)ethyl)benzamide derivatives has identified them as potential anti-Alzheimer's agents. nih.gov These compounds are designed to interact with key enzymes and receptors implicated in the pathophysiology of the disease. The piperidine core, in this case, an N-substituted variant, plays a crucial role in the molecule's ability to cross the blood-brain barrier and interact with its intended targets within the CNS.

The versatility of the piperidine scaffold allows for the synthesis of a wide range of derivatives with varying substitution patterns, leading to compounds with tailored affinities for different CNS targets. This adaptability makes this compound and related structures valuable starting points for the discovery of new therapies for a host of CNS disorders.

| Compound Class | Target | Potential Application |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase | Alzheimer's Disease |

Anticancer Research

The quest for novel and effective anticancer agents has led researchers to explore a multitude of chemical scaffolds, with piperidine-containing compounds demonstrating significant potential. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, revealing promising activity and mechanisms of action.

A notable area of research involves novel synthesized N-Ethyl-piperazinyl-amides of C2-substituted oleanonic and ursonic acids. nih.govmdpi.com These hybrid molecules have been shown to exhibit cytotoxic effects through the regulation of apoptotic cell death. nih.govmdpi.com Studies have indicated that these compounds can induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells. nih.govmdpi.com

The anticancer properties of piperidine and its derivatives, including piperine, are attributed to their ability to activate various molecular pathways that culminate in cancer cell apoptosis. nih.gov These pathways can involve the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2. nih.gov The structural flexibility of the this compound scaffold allows for modifications that can enhance these pro-apoptotic activities and improve selectivity for cancer cells.

| Compound Class | Cancer Cell Line | Observed Effect |

| N-Ethyl-piperazinyl-amides of oleanonic and ursonic acids | Various | Cytotoxicity, Induction of apoptosis |

Cardiovascular Agents

The cardiovascular system is a critical target for therapeutic intervention, and compounds containing the 4-hydroxypiperidine scaffold have been investigated for their potential cardiovascular effects. While research specifically detailing the cardiovascular properties of this compound derivatives is an emerging area, related studies on analogous structures provide valuable insights into their potential as cardiovascular agents.

One area of investigation has been the synthesis and pharmacological evaluation of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. nih.gov Certain compounds within this series have been shown to produce a reduction in blood pressure in normotensive animal models. nih.gov This hypotensive effect suggests a potential mechanism of action involving vasodilation or other pathways that regulate blood pressure.

The N-substitution on the piperidine ring is a key determinant of the pharmacological activity of these compounds. The presence of an ethyl group, as in this compound, can influence the compound's affinity for various cardiovascular targets, such as adrenergic receptors or ion channels, which play a crucial role in regulating heart rate, cardiac contractility, and vascular tone. Further research is warranted to fully elucidate the cardiovascular profile of this compound derivatives and their potential applications in treating cardiovascular diseases.

| Compound Class | Animal Model | Observed Effect |

| 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives | Normotensive rat | Reduction in blood pressure |

Histamine Receptor Antagonism

Histamine receptors are pivotal in mediating allergic and inflammatory responses, as well as regulating gastric acid secretion and neurotransmission. The development of histamine receptor antagonists has been a cornerstone of treatment for various allergic conditions and gastrointestinal disorders. The piperidine scaffold is a common feature in many histamine receptor antagonists, and derivatives of this compound have been explored for this activity.

Research into dual histamine H1 and H2 receptor antagonists has led to the synthesis of cyanoguanidine derivatives that link H1R antagonist substructures with H2R antagonist moieties. mdpi.com This approach aims to create single molecules with combined antihistaminic properties, which could offer therapeutic advantages in certain conditions. mdpi.com The piperidine ring often serves as a core structural element in these hybrid compounds, providing the necessary framework for interaction with histamine receptors.

Furthermore, studies on 4-phenoxypiperidines have identified them as potent and conformationally restricted non-imidazole histamine H3 antagonists. nih.gov The N-alkyl substitution on the piperidine ring, including isopropyl and potentially ethyl groups, is a critical factor for their antagonist activity. nih.gov These findings underscore the importance of the N-substituted 4-hydroxypiperidine scaffold in the design of novel histamine receptor modulators with potential applications in treating a range of disorders, from allergies to neurological conditions.

| Compound Class | Receptor Target | Potential Application |

| Cyanoguanidine derivatives | H1 and H2 receptors | Allergic and inflammatory conditions |

| 4-Phenoxypiperidines | H3 receptor | Neurological and allergic disorders |

Antiviral Agents, e.g., HIV Infection Inhibition

The global health challenge posed by viral infections, particularly by the human immunodeficiency virus (HIV), necessitates the continuous development of novel antiviral therapies. The this compound scaffold has emerged as a valuable building block in the design of potent antiviral agents, with a significant focus on inhibitors of HIV replication.

A notable advancement in this area is the discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net In these compounds, the substituted piperidine moiety plays a crucial role in their potent anti-HIV activity. researchgate.net For instance, certain derivatives have demonstrated exceptional potency against wild-type HIV-1 and various drug-resistant mutant strains. researchgate.net

The exploration of N-substituted piperidines has led to the identification of compounds with significant inhibitory activity against HIV. The structural modifications on the piperidine ring, including the N-ethyl group, can be fine-tuned to optimize the antiviral potency, pharmacokinetic properties, and resistance profile of these inhibitors.

| Compound Class | Virus | Target | Potency (EC50) |

| Piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives | HIV-1 (Wild-Type) | Reverse Transcriptase | Single-nanomolar range |

| 4-nitrophenyl and 4-chlorophenyl derivatives | HIV | Not specified | 8.53 µg/mL |

Analgesic Activity Studies of Derivatives

The management of pain remains a significant challenge in medicine, driving the search for new and effective analgesic agents. The piperidine scaffold is a well-established pharmacophore in many potent analgesics, including opioids. Derivatives of this compound have been synthesized and investigated for their analgesic properties, showing promising results in preclinical studies.

Research on various alkyl piperidine derivatives has demonstrated their potential as analgesics. pjps.pk The analgesic effects of these compounds are often evaluated using models of thermal and chemical pain, such as the tail immersion test. pjps.pk The potency and duration of the analgesic effect can be modulated by altering the substituents on the piperidine ring and the phenacyl bromide moiety. pjps.pk

Furthermore, studies on 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives have also revealed significant analgesic activity. nih.gov When tested in animal models using thermal stimuli, these compounds exhibited notable pain-relieving effects. nih.gov The N-substituent on the piperidine ring is a critical determinant of the analgesic profile of these molecules. The N-ethyl group can influence the compound's interaction with opioid receptors or other pain-related targets, thereby affecting its analgesic efficacy.

| Compound Class | Animal Model | Test Method | Observed Effect |

| Alkyl piperidine derivatives | Rat | Tail immersion | Varying degrees of analgesia |

| 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives | Male Wistar rats | Tail flick test | Significant analgesic activity |

Anticoagulants and Antiaggregants

Thrombotic disorders, including heart attack and stroke, are major causes of morbidity and mortality worldwide. Anticoagulant and antiplatelet therapies are crucial for the prevention and treatment of these conditions. While the piperidine scaffold is present in some compounds with effects on coagulation and platelet aggregation, there is currently limited specific research available in the public domain on the anticoagulant and antiaggregant activities of this compound derivatives.

The broad pharmacological potential of piperidine derivatives suggests that this is an area worthy of future investigation. The structural features of this compound could potentially be exploited to design novel molecules that interact with key components of the coagulation cascade or platelet activation pathways. Further research is necessary to explore and establish any potential role for this compound derivatives as anticoagulants or antiaggregants.

Antihistamines

The this compound scaffold is a key structural component in the development of various antihistamine agents. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a prevalent motif in many pharmaceutically active compounds, particularly in the class of H1 receptor antagonists. These antagonists block the action of endogenous histamine at the H1 receptor, which helps to relieve allergic reactions.

Structural modifications of the core piperidine moiety have led to the creation of potent and selective antihistamines. One of the most prominent examples of a piperidine derivative used as an antihistamine is Fexofenadine. Fexofenadine is a second-generation antihistamine that is the major active metabolite of terfenadine (B1681261). nih.govtaylorandfrancis.comwikipedia.orgnih.gov It functions as a selective peripheral H1 receptor antagonist, which prevents the activation of H1 receptors by histamine and the subsequent symptoms associated with allergic conditions. wikipedia.orgnih.gov Its structure incorporates a substituted piperidine ring, demonstrating the utility of this chemical framework in designing effective antiallergic agents.

Research into novel antihistamines has continued to leverage the piperidine structure. Studies have focused on synthesizing new piperidinyl derivatives to identify compounds with high H1-antagonist activity. For instance, the substitution of different chemical groups onto the piperidine ring has led to the identification of potent, orally active H1-antagonists with long durations of action.

| Derivative Example | Antihistamine Class | Mechanism of Action | Structural Relevance |

| Fexofenadine | Second-generation H1-antagonist | Selective peripheral H1 receptor antagonist wikipedia.orgnih.gov | Contains a substituted 4-hydroxypiperidine core nih.gov |

| Terfenadine | Second-generation H1-antagonist | Pro-drug, metabolizes to Fexofenadine taylorandfrancis.comwikipedia.org | Contains a piperidine structure that is metabolized taylorandfrancis.com |

Metabolic Fate and Biotransformation Studies

The metabolic fate of drugs containing the this compound moiety is influenced by several key biotransformation pathways. The electron-rich nitrogen and adjacent carbon atoms of the piperidine ring are primary sites for metabolic attack by various enzyme systems in the body.

Hydroxylation as a Metabolic Pathway

Hydroxylation is a primary metabolic pathway for many piperidine-containing compounds. This reaction is predominantly catalyzed by the cytochrome P450 (CYP450) family of enzymes, which are abundant in the liver. These monooxygenase enzymes insert a hydroxyl group (-OH) into the substrate molecule. For piperidine derivatives, this can occur on the ring itself or on an alkyl substituent.

The process involves the activation of molecular oxygen by the heme iron center of the CYP450 enzyme. The enzyme then abstracts a hydrogen atom from the substrate, creating a transient radical intermediate, which is followed by the rebound of a hydroxyl group to the substrate. In the context of drugs containing a 4-aminopiperidine (B84694) moiety, CYP3A4 is often a major contributing isoform to their metabolism. acs.orgnih.gov This enzymatic hydroxylation generally increases the water solubility of the compound, facilitating its excretion from the body.

| Metabolic Process | Enzyme System | Primary Isoform Example | Outcome |

| Hydroxylation | Cytochrome P450 | CYP3A4 acs.orgnih.gov | Increased polarity and water solubility |

| N-Dealkylation | Cytochrome P450 | CYP3A4 acs.orgnih.gov | Removal of the N-ethyl group |

Role in Drug Metabolism

This compound can be viewed from two metabolic perspectives: as a parent structure undergoing metabolism, or as a metabolite of a larger, more complex drug. The biotransformation of therapeutic agents that contain a 4-aminopiperidine structure has been studied extensively. A predominant metabolic route for such compounds is N-dealkylation, a reaction also catalyzed by cytochrome P450 enzymes, particularly CYP3A4. acs.orgnih.gov In this process, the N-ethyl group of this compound would be cleaved, leading to the formation of 4-hydroxypiperidine.

Conversely, while no major marketed drugs have been identified that list this compound as a primary metabolite, the principle is well-established with structurally similar compounds. For example, the compound 4-Hydroxy-1-(2-phenylethyl)piperidine, which is structurally analogous to this compound, has been identified as a metabolite of the synthetic opioids furanyl fentanyl and 4-fluoroisobutyryl fentanyl. caymanchem.com This demonstrates that the 4-hydroxypiperidine core can be a stable metabolic product resulting from the biotransformation of more complex parent molecules. The metabolism of the antihistamine terfenadine to its active metabolite fexofenadine, both piperidine derivatives, further illustrates the significant role of piperidine structures in drug metabolism pathways. taylorandfrancis.comwikipedia.org

Metabolites in Biological Samples

The identification and quantification of metabolites in biological samples like urine and plasma are crucial for understanding the disposition of a drug. For piperidine-containing compounds, analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed.

Studies on the metabolism of piperidine itself in rats have successfully used radiochromatographic analysis and GC-MS to identify hydroxylated metabolites, such as 3-hydroxypiperidine (B146073) and 4-hydroxypiperidine, in urine samples. In the case of Fexofenadine, pharmacokinetic studies have shown that it is primarily eliminated unchanged, with about 80% recovered in the feces and 11-12% in the urine. wikipedia.org The small portion that is metabolized (approximately 5%) is processed by CYP3A4. nih.gov The detection of these minute quantities of metabolites requires highly sensitive analytical methods. These techniques allow for the separation of the parent drug from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

| Analytical Technique | Biological Matrix | Target Analytes | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | Hydroxylated piperidines | Identification of metabolic products |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Plasma, Urine, Feces | Parent drug and metabolites | Quantification and pharmacokinetic profiling nih.gov |

Applications in Advanced Materials and Other Chemical Sciences

Role as a Chemical Intermediate in Complex Organic Synthesis

N-Ethyl-4-hydroxypiperidine serves as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. echemi.com Its bifunctional nature, possessing both a nucleophilic secondary amine and a hydroxyl group, allows for a variety of chemical transformations, making it a valuable building block for constructing more intricate molecular architectures. echemi.comrsc.org